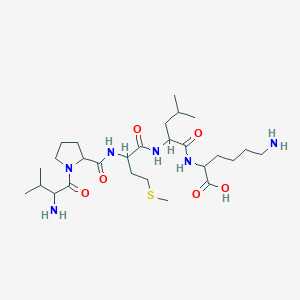
Bax inhibiting peptide V5 (bip-V5)
Overview
Description
Bax inhibiting peptide V5 (bip-V5) is a cell-permeable pentapeptide designed to inhibit the activation of Bax, a pro-apoptotic member of the Bcl-2 family of proteins. Bax plays a crucial role in mitochondria-dependent apoptosis, and its inhibition by bip-V5 has shown potential in reducing apoptosis in various cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bax inhibiting peptide V5 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of bip-V5 follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .
Chemical Reactions Analysis
Types of Reactions
Bax inhibiting peptide V5 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the pentapeptide sequence Val-Pro-Met-Leu-Lys, which constitutes bip-V5 .
Scientific Research Applications
Bax inhibiting peptide V5 has a wide range of applications in scientific research:
Medicine: bip-V5 has shown potential in treating diseases characterized by excessive apoptosis, such as idiopathic pulmonary fibrosis and certain cancers
Chemistry: It serves as a tool for understanding protein-protein interactions and the role of Bax in apoptosis.
Industry: bip-V5 is used in the development of therapeutic agents aimed at modulating apoptosis.
Mechanism of Action
Bax inhibiting peptide V5 exerts its effects by binding to Bax and preventing its conformational change and translocation to the mitochondria. This inhibition blocks the release of cytochrome c and subsequent activation of caspases, thereby preventing apoptosis. The peptide mimics the Bax-binding domain of Ku70, a DNA-dependent protein kinase, and competes with Bax for binding .
Comparison with Similar Compounds
Similar Compounds
Bax inhibitor peptide V1: Another peptide that inhibits Bax activation but with a different sequence.
Bax inhibitor peptide V2: Similar to bip-V5 but with variations in amino acid composition.
Bax inhibitor peptide V3: Another variant with distinct binding properties.
Uniqueness
Bax inhibiting peptide V5 is unique due to its high specificity and potency in inhibiting Bax-mediated apoptosis. Its cell-permeable nature allows it to effectively enter cells and exert its effects, making it a valuable tool in apoptosis research and therapeutic development .
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUTADCTDDWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile](/img/structure/B8082274.png)
![N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B8082281.png)
![(6Z)-2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8082285.png)
![(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride](/img/structure/B8082289.png)
![(3E)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N-methyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B8082297.png)
![Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride](/img/structure/B8082315.png)
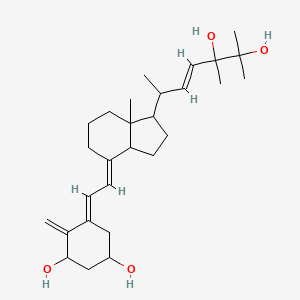
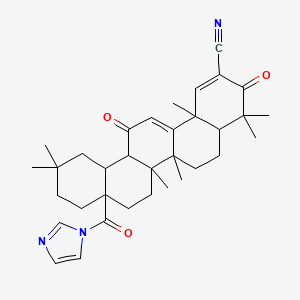
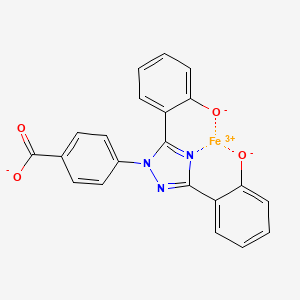
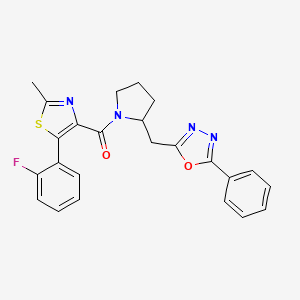
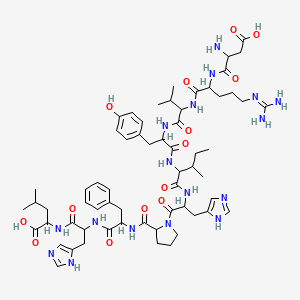
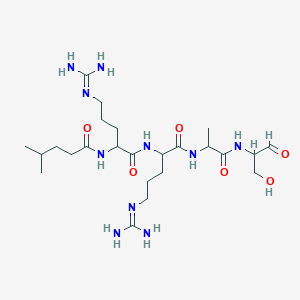
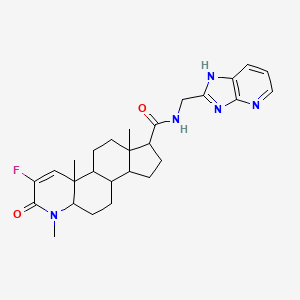
![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate](/img/structure/B8082345.png)
